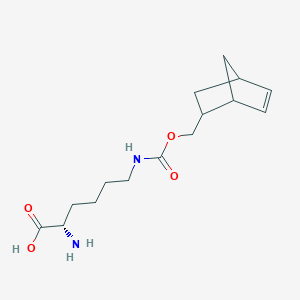

H-L-Lys(Norbornene-methoxycarbonyl)-OH

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c16-13(14(18)19)3-1-2-6-17-15(20)21-9-12-8-10-4-5-11(12)7-10/h4-5,10-13H,1-3,6-9,16H2,(H,17,20)(H,18,19)/t10?,11?,12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEFUNSNPPAJQL-SKQCGHHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)COC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC(C1C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Precision in Bioconjugation: A Technical Guide to H-L-Lys(Norbornene-methoxycarbonyl)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. H-L-Lys(Norbornene-methoxycarbonyl)-OH emerges as a key player, offering a versatile platform for the site-specific modification of biomolecules. This technical guide provides a comprehensive overview of its chemical properties, applications, and a foundational understanding of its role in innovative therapeutic and diagnostic strategies.

Core Chemical Properties

This compound is a derivative of the amino acid L-lysine, engineered to incorporate a norbornene moiety. This strained alkene functionality is the cornerstone of its utility, enabling highly efficient and selective reactions through copper-free click chemistry.[1][]

A summary of its key chemical identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₄ | [1][3] |

| Molecular Weight | 296.36 g/mol | [1][3] |

| IUPAC Name | (2S)-2-amino-6-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonylamino]hexanoic acid | [3] |

| CAS Number | 1378916-76-7 | [1] |

| Synonyms | Nε-(5-Norbornene-2-yloxycarbonyl)-L-lysine, H-L-Lys(Norboc)-OH | |

| Appearance | White to off-white solid (typical) | Vendor Data |

| Storage Conditions | 2-8°C, protected from moisture |

Mechanism of Action: The Power of Norbornene in Click Chemistry

The primary application of this compound lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The inherent ring strain of the norbornene group significantly accelerates the reaction with azide-functionalized molecules, eliminating the need for a cytotoxic copper catalyst.[1][] This bioorthogonal reaction is highly specific, proceeding efficiently in complex biological media without interfering with native cellular processes.

The general workflow for utilizing this compound in bioconjugation is depicted below.

Caption: General workflow for bioconjugation using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Peptide Synthesis and Protein Modification: It can be incorporated into peptide chains during solid-phase peptide synthesis, introducing a specific site for subsequent conjugation.[4] This allows for the creation of well-defined protein-drug conjugates, labeled antibodies, and other functionalized biomolecules.[1][]

-

Antibody-Drug Conjugates (ADCs): The development of next-generation ADCs relies on site-specific conjugation to ensure a uniform drug-to-antibody ratio (DAR). This compound provides a means to achieve this, leading to improved therapeutic efficacy and reduced toxicity.

-

Drug Delivery Systems: By conjugating therapeutic agents to targeting ligands or polymers via the norbornene handle, sophisticated drug delivery systems can be constructed for targeted and controlled release.[4]

-

Polymer Chemistry: The polymerizable nature of the norbornene group allows for its use in the synthesis of functionalized polymers with tailored properties for applications in materials science and biomedical engineering.[4]

-

Fluorescence Imaging: The attachment of fluorescent dyes to biomolecules is facilitated by this linker, enabling advanced imaging and diagnostic applications.

Experimental Protocols

While specific protocols may vary depending on the application, the following provides a general framework for the use of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the norbornene-functionalized lysine (B10760008) into a growing peptide chain on a solid support.

Caption: Workflow for incorporating the modified lysine into a peptide chain via SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents: HOBt (1-Hydroxybenzotriazole), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and by-products.

-

Coupling: Prepare the coupling solution by dissolving this compound (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Proceed with the next amino acid coupling cycle.

Copper-Free Click Chemistry with an Azide-Labeled Molecule

This protocol describes the general procedure for conjugating a norbornene-labeled biomolecule with an azide-functionalized payload.

Materials:

-

Norbornene-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized payload (e.g., drug, dye) dissolved in a compatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolution: Dissolve the norbornene-labeled biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Payload Addition: Add the azide-functionalized payload (typically 1.5-5 equivalents relative to the biomolecule) to the reaction mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain protein integrity.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted payload and reagents.

-

Characterization: Characterize the final conjugate by methods such as mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Safety and Handling

This compound is intended for research use only. As with all chemical reagents, appropriate safety precautions should be taken.

-

Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound represents a significant advancement in the field of bioconjugation. Its ability to participate in rapid and specific copper-free click chemistry reactions provides a robust and reliable method for the site-specific modification of peptides and proteins. This opens up new avenues for the development of precisely engineered therapeutics, diagnostics, and research tools, ultimately contributing to the advancement of medicine and biotechnology.

References

A Technical Guide to H-L-Lys(Norbornene-methoxycarbonyl)-OH for Site-Specific Protein Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-canonical amino acid H-L-Lys(Norbornene-methoxycarbonyl)-OH, a powerful tool for site-specific protein modification. The document details its molecular structure, physicochemical properties, and its primary application in bioorthogonal chemistry. A significant focus is placed on the experimental protocols for its genetic incorporation into proteins and subsequent labeling via copper-free click chemistry. Quantitative data from key experiments are summarized, and a schematic workflow is presented to guide researchers in applying this technology. This guide is intended for professionals in the fields of chemical biology, drug development, and protein engineering who are looking to leverage the precision of bioorthogonal chemistry for advanced protein functionalization.

Introduction

Site-specific modification of proteins is a critical technique in chemical biology and drug development, enabling the precise attachment of probes, drugs, and other moieties to a protein of interest. The use of non-canonical amino acids (ncAAs) with bioorthogonal reactive groups offers a robust strategy for achieving this level of precision. This compound is a lysine (B10760008) derivative functionalized with a norbornene group, which can be genetically encoded into proteins. The strained olefin of the norbornene moiety allows for a highly specific and rapid reaction with tetrazine-conjugated molecules in a copper-free click reaction, also known as an inverse-electron-demand Diels-Alder cycloaddition. This approach avoids the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for experiments in living cells.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound, also referred to as Nε-5-norbornene-2-yloxycarbonyl-l-lysine, is an unnatural amino acid designed for bioorthogonal applications.[1] Its structure consists of a standard L-lysine core where the epsilon-amino group is modified with a norbornene-methoxycarbonyl group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₄ | [4] |

| Molecular Weight | 296.36 g/mol | [4] |

| CAS Number | 1378916-76-7 | [5] |

| Synonyms | N6-((((1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methoxy)carbonyl)-L-lysine, Nε-(5-Norbornene-2-yloxycarbonyl)-L-lysine | [5] |

Experimental Protocols

The utilization of this compound for site-specific protein labeling involves two key stages: the genetic incorporation of the amino acid into the target protein and the subsequent bioorthogonal labeling reaction.

Genetic Incorporation in E. coli

The site-specific incorporation of this compound into proteins in E. coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. A commonly used system is a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA.[1]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired modification site.

-

pEVOL plasmid encoding the mutant PylRS and its tRNA.

-

Luria-Bertani (LB) medium.

-

This compound.

-

Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Protocol:

-

Co-transform the E. coli expression strain with the target protein expression vector and the pEVOL plasmid.

-

Grow the transformed cells in LB medium supplemented with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

-

Simultaneously, supplement the medium with this compound to a final concentration of 1-2 mM.

-

After 30 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

Copper-Free Click Labeling

Once the protein containing this compound is purified, it can be labeled with a tetrazine-conjugated probe.

Materials:

-

Purified protein containing this compound.

-

Tetrazine-conjugated probe (e.g., tetrazine-fluorophore).

-

Phosphate-buffered saline (PBS), pH 7.4.

Protocol:

-

Dissolve the purified protein in PBS buffer.

-

Add the tetrazine-conjugated probe to the protein solution. A 10-fold molar excess of the probe is often used to ensure complete labeling.[1]

-

Incubate the reaction mixture at room temperature. The reaction is typically rapid, with significant labeling observed within 30 minutes.[1]

-

Monitor the reaction progress using methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Remove the excess, unreacted probe by size-exclusion chromatography or dialysis if required for downstream applications.

Quantitative Data

The labeling of proteins containing this compound with tetrazine probes has been shown to be highly efficient and specific.[1] The following table summarizes key quantitative findings from the literature.

| Protein | Labeling Reagent | Method of Analysis | Observation | Reference |

| sfGFP-Norbornene | Tetrazine-fluorophore | In-gel fluorescence | Labeling complete within 30 minutes | [1] |

| sfGFP-Norbornene | Tetrazine-fluorophore | ESI-MS | Specific and quantitative labeling confirmed | [1] |

| Myo-Norbornene | Tetrazine-fluorophore | ESI-MS | Specific and quantitative labeling confirmed | [1] |

| T4L-Norbornene | Tetrazine-fluorophore | ESI-MS | Specific and quantitative labeling confirmed | [1] |

Experimental Workflow and Signaling Pathway Diagrams

The overall workflow for using this compound can be visualized as a multi-step process from genetic engineering to the final labeled protein. As this molecule is a tool for chemical biology, it is not directly involved in natural signaling pathways. Instead, the relevant "pathway" is the experimental workflow itself.

Caption: Experimental workflow for site-specific protein labeling.

Conclusion

This compound is a valuable tool for the site-specific modification of proteins. Its efficient genetic incorporation and the rapid, bioorthogonal nature of the subsequent copper-free click reaction with tetrazines provide a robust platform for a wide range of applications, from basic research in protein function to the development of novel protein therapeutics and diagnostics. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to implement this technology in their work.

References

- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of H-L-Lys(Norbornene-methoxycarbonyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of H-L-Lys(Norbornene-methoxycarbonyl)-OH, a crucial amino acid derivative for site-specific protein modification. The protocol detailed herein is based on established scientific literature, offering a reproducible method for obtaining this versatile chemical tool.

Introduction

This compound, also known as Nε-5-norbornene-2-yloxycarbonyl-L-lysine, is a non-canonical amino acid that has gained significant attention in the fields of chemical biology and drug development.[1][2] Its norbornene moiety allows for highly selective and efficient bioorthogonal ligation reactions, particularly the inverse-electron-demand Diels-Alder cycloaddition with tetrazines. This "click chemistry" approach enables the precise attachment of various molecular probes, such as fluorophores, affinity tags, and therapeutic agents, to proteins both in vitro and in living systems.[2]

Synthesis Protocol

The synthesis of this compound is a multi-step process that involves the protection of the ε-amino group of L-lysine with a norbornene-containing moiety. The following protocol is a detailed methodology for this synthesis.

Materials and Methods

Table 1: List of Required Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| L-Lysine hydrochloride | ≥98% | Sigma-Aldrich |

| 5-Norbornene-2-methanol (B8022476) | Mixture of endo/exo, 98% | Sigma-Aldrich |

| Triphosgene (B27547) | ≥98% | Sigma-Aldrich |

| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Fisher Scientific |

| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous, ≥99% | Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

High-Resolution Mass Spectrometer (HRMS)

-

Rotary Evaporator

-

Standard glassware for organic synthesis

Experimental Procedure

The synthesis is typically performed in three main steps:

-

Preparation of Norbornene-methoxycarbonyl chloroformate.

-

Protection of the ε-amino group of L-Lysine.

-

Purification of the final product.

Step 1: Synthesis of Norbornene-methoxycarbonyl chloroformate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-norbornene-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is carefully removed under reduced pressure to yield the crude norbornene-methoxycarbonyl chloroformate, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve L-Lysine hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude norbornene-methoxycarbonyl chloroformate from Step 1, dissolved in a suitable organic solvent like tetrahydrofuran (THF), to the lysine (B10760008) solution while maintaining vigorous stirring.

-

The reaction pH should be monitored and maintained between 8-9 by the addition of NaHCO₃ as needed.

-

Allow the reaction to proceed at 0 °C for 2-4 hours and then at room temperature overnight.

-

After the reaction is complete, acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude this compound is purified by column chromatography on silica (B1680970) gel.

-

A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) is typically used as the eluent.

-

Fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product as a white solid.

Table 2: Summary of Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 5-Norbornene-2-methanol, Triphosgene | Dichloromethane | 0 to RT | 12 - 16 | >95 (crude) |

| 2 | L-Lysine HCl, Norbornene-methoxycarbonyl chloroformate | Water/THF | 0 to RT | 12 - 18 | 77 (overall)[2] |

| 3 | Crude Product | Dichloromethane/Methanol | Room Temperature | N/A | >90 (after purification) |

Note: Yields are indicative and may vary based on experimental conditions and scale.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.

-

¹H NMR: Expected peaks will correspond to the protons of the lysine backbone, the norbornene moiety, and the carbamate (B1207046) linker.

-

¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule.

-

HRMS: The high-resolution mass spectrum will provide the exact mass of the molecule, confirming its elemental composition.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

References

A Technical Guide to H-L-Lys(Norbornene-methoxycarbonyl)-OH: Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, specifications, and key applications of H-L-Lys(Norbornene-methoxycarbonyl)-OH, a crucial reagent in modern bioconjugation and therapeutic development. This document details its role in site-specific protein modification, antibody-drug conjugate (ADC) construction, and advanced polymer chemistry, offering insights into experimental workflows and methodologies.

Core Specifications

This compound is a synthetically modified amino acid that incorporates a norbornene moiety, a highly reactive functional group for bioorthogonal chemistry.[1] This unique structure allows for precise and stable conjugation to proteins and other biomolecules without the need for cytotoxic copper catalysts.[1]

| Property | Value |

| CAS Number | 1378916-76-7 |

| Molecular Formula | C₁₅H₂₄N₂O₄ |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | (2S)-2-amino-6-[[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl]amino]hexanoic acid |

| Synonyms | N6-((bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl)-L-lysine, Nε-(5-Norbornene-2-yloxycarbonyl)-L-lysine |

| Primary Application | ADC Linker, Bioorthogonal Chemistry Reagent |

| Storage | 2-8°C Refrigerator |

Key Applications and Methodologies

The unique reactivity of the norbornene group makes this compound a versatile tool in several cutting-edge areas of drug development and biotechnology.

Site-Specific Protein Modification via Copper-Free Click Chemistry

This compound is a key component in copper-free click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a norbornene and a tetrazine.[2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes.[2][4]

Experimental Protocol Outline:

A general protocol for labeling a target protein involves two main stages: incorporation of the norbornene-modified lysine (B10760008) and the subsequent tetrazine ligation.

-

Incorporation of this compound:

-

Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides, this compound can be incorporated at specific sites during standard Fmoc-based solid-phase peptide synthesis.[5][6][7][8] The synthesis follows standard protocols for coupling and deprotection cycles.

-

Genetic Code Expansion: For recombinant proteins, genetic code expansion techniques can be employed to incorporate the norbornene-containing amino acid at a specific site in response to a unique codon (e.g., an amber stop codon).[2][3] This requires an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery.

-

-

Tetrazine Ligation:

-

Preparation of the Norbornene-Functionalized Protein: The protein or peptide containing the norbornene moiety is purified and dissolved in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Preparation of the Tetrazine Probe: The tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule) is dissolved in a compatible solvent (e.g., DMSO).

-

Ligation Reaction: The tetrazine probe is added to the solution of the norbornene-functionalized protein. The reaction is typically rapid, proceeding to high conversion at room temperature.

-

Purification: The resulting bioconjugate is purified from excess reagents using standard techniques such as size-exclusion chromatography (SEC) or dialysis.

-

Experimental Workflow: Site-Specific Protein Labeling

Caption: Workflow for site-specific protein labeling using norbornene-tetrazine ligation.

Antibody-Drug Conjugate (ADC) Development

The high specificity and stability of the norbornene-tetrazine ligation make it an excellent strategy for the construction of homogeneous ADCs.[9][10][11] By incorporating this compound at a specific site on an antibody, a cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and reduced off-target toxicity.[12]

Experimental Protocol Outline:

-

Antibody Modification: A norbornene-functionalized lysine is introduced into the antibody sequence at a specific, solvent-exposed site using genetic engineering and recombinant expression.

-

Linker-Payload Synthesis: A linker molecule is attached to the cytotoxic drug, and a tetrazine moiety is incorporated at the other end of the linker.

-

Conjugation: The norbornene-modified antibody is reacted with the tetrazine-linker-drug construct in a biocompatible buffer.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated components. The DAR and homogeneity of the ADC are confirmed using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.

Logical Relationship: ADC Synthesis

Caption: Logical relationship in the synthesis of a site-specific antibody-drug conjugate.

Protein-Polymer Conjugates via Ring-Opening Metathesis Polymerization (ROMP)

The norbornene group can also act as an initiator for Ring-Opening Metathesis Polymerization (ROMP), allowing for the "grafting-from" of polymers directly from the surface of a protein.[1] This creates well-defined protein-polymer conjugates with applications in drug delivery, diagnostics, and biomaterials.

Experimental Protocol Outline:

-

Protein Macroinitiator Synthesis: this compound is incorporated into the protein of interest.

-

Catalyst Addition: A water-soluble ROMP catalyst, such as a Grubbs third-generation catalyst, is added to the norbornene-functionalized protein to form a protein macroinitiator.

-

Polymerization: A water-soluble norbornene-based monomer is added to the reaction mixture, initiating the growth of polymer chains from the protein surface.

-

Termination and Purification: The polymerization is terminated, and the resulting protein-polymer conjugate is purified to remove unreacted monomer and catalyst.

Experimental Workflow: ROMP "Grafting-From"

Caption: Workflow for creating protein-polymer conjugates via ROMP "grafting-from".

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its ability to participate in rapid and specific bioorthogonal reactions has paved the way for the creation of precisely engineered therapeutic and diagnostic agents. The methodologies outlined in this guide provide a foundation for the application of this unique amino acid in the development of next-generation bioconjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Agilent Tools for Antibody Drug Conjugate Workflows | Agilent [agilent.com]

Norbornene-Derivatized Lysine for Click Chemistry: An In-Depth Technical Guide

Executive Summary

Bioorthogonal chemistry has revolutionized the study and manipulation of biological systems, enabling specific chemical reactions to occur within living organisms without interfering with native biochemical processes. Among the most powerful tools in this field is the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a type of "click chemistry." This guide focuses on a key reactant in this space: norbornene-derivatized lysine (B10760008). By incorporating this unnatural amino acid into a peptide or protein sequence, researchers can introduce a highly reactive and stable chemical handle for site-specific modification.

This document provides a comprehensive overview of the synthesis, reaction kinetics, and diverse applications of norbornene-lysine. We present detailed experimental protocols, quantitative data for reaction optimization, and diagrams illustrating the core chemical principles and workflows. This guide is intended to serve as a practical resource for scientists leveraging this technology for protein labeling, drug conjugate development, and advanced biomaterials.

Introduction to Norbornene-Lysine in Bioorthogonal Chemistry

The ability to selectively modify proteins at specific sites is crucial for understanding their function, creating targeted therapeutics, and developing novel diagnostics. Traditional methods for modifying amino acids like lysine or cysteine often lack specificity, leading to heterogeneous products.[1][2][3] The "click chemistry" paradigm, introduced by Sharpless, sought to address this by defining a set of criteria for ideal chemical ligations, including high yields, stereospecificity, and benign reaction conditions.[3]

The Inverse Electron Demand Diels-Alder (IEDDA) reaction between a strained alkene (the dienophile) and an electron-deficient diene (typically a tetrazine) has emerged as a premier click reaction due to its exceptionally fast kinetics and lack of a need for a catalyst.[4][5] Norbornenes are highly effective dienophiles in this reaction due to their inherent ring strain and stability in aqueous environments.[6][7]

By functionalizing the epsilon-amine of a lysine residue with a norbornene moiety, a bioorthogonal handle is created. The most common variant, Nε-5-norbornene-2-yloxycarbonyl-l-lysine, can be genetically encoded into proteins in both prokaryotic and eukaryotic cells using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.[8] This enables the precise placement of a norbornene group at any desired position within a protein's sequence, paving the way for highly specific subsequent modifications.[8]

The Core Reaction: Inverse Electron Demand Diels-Alder (IEDDA)

The key to the utility of norbornene-lysine is its rapid and highly selective reaction with a 1,2,4,5-tetrazine (B1199680) derivative. This IEDDA reaction is a [4+2] cycloaddition where the electronic demands are inverted compared to a standard Diels-Alder reaction.[4]

Mechanism:

-

Cycloaddition: The electron-rich norbornene (dienophile) reacts with the electron-poor tetrazine (diene) to form a highly strained bicyclic intermediate.[9]

-

Nitrogen Extrusion: This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂).[9] This irreversible step drives the reaction to completion.

-

Rearrangement: The resulting product is a stable dihydropyridazine, which may further oxidize to a pyridazine.[4]

This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][8] Furthermore, the reaction proceeds efficiently at ambient temperature and in aqueous buffers, making it ideal for biological applications.[8] An interesting aspect of this reaction is the potential for an unexpected 1:2 stoichiometry (one norbornene to two tetrazines) under certain conditions, which should be considered during experimental design.[9]

Quantitative Data: Reaction Kinetics and Comparisons

The efficiency of the norbornene-tetrazine ligation is highly dependent on the specific structures of the reactants and the solvent system. Electron-withdrawing groups on the tetrazine and the use of polar, aqueous solvents generally increase the reaction rate.[4][8]

| Dienophile | Diene (Tetrazine) | Second-Order Rate Constant (k₂) | Solvent System | Reference |

| 5-norbornene-2-ol | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (5) | ~1 M⁻¹s⁻¹ | H₂O/MeOH (95:5) | [8] |

| 5-norbornene-2-ol | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 1.4 M⁻¹s⁻¹ | MeOH/PBS (1:1) | [10][11] |

| 5-norbornene-2-ol | 3-(p-benzylaminocarbonyl)phenyl-6-phenyl-1,2,4,5-tetrazine (8) | ~9 M⁻¹s⁻¹ | H₂O/MeOH (95:5) | [8] |

| Norbornene (8) | Dipyridyl-s-tetrazine (2a) | 1.4 M⁻¹s⁻¹ | MeOH/PBS (1:1) | [10][11] |

| Norbornene (8) | Hydroxylated Tetrazine (2i) | 0.9 M⁻¹s⁻¹ | MeOH/PBS (1:1) | [10] |

Note: The numbering of tetrazine compounds (e.g., 5 , 8 ) corresponds to the nomenclature in the cited reference.[8]

Experimental Protocols

Protocol 1: Synthesis of Nε-5-norbornene-2-yloxycarbonyl-l-lysine

This protocol is a representative synthesis based on published methods.[8][12]

Materials:

-

Nα-(tert-Butoxycarbonyl)-L-lysine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard workup and purification reagents (e.g., NaHCO₃, MgSO₄, silica (B1680970) gel)

Methodology:

-

Step 1: Formation of Norbornene Chloroformate.

-

Dissolve 5-norbornene-2-methanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

The formation of the chloroformate can be monitored by TLC.

-

-

Step 2: Coupling to Lysine.

-

In a separate flask, dissolve Nα-(tert-Butoxycarbonyl)-L-lysine (1.1 eq) in a saturated aqueous NaHCO₃ solution.

-

Cool the lysine solution to 0 °C.

-

Slowly add the chloroformate solution from Step 1 to the lysine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Step 3: Deprotection and Purification.

-

After the reaction is complete, perform an acidic workup to isolate the Boc-protected product.

-

Dissolve the crude product in a mixture of DCM and TFA (e.g., 4:1 v/v) to remove the Nα-Boc protecting group. Stir for 2-3 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the final product, Nε-5-norbornene-2-yloxycarbonyl-l-lysine, using flash column chromatography or preparative HPLC. The overall yield for this three-step synthesis is reported to be approximately 77%.[8]

-

Protocol 2: Site-Specific Protein Labeling

This protocol outlines the general workflow for incorporating norbornene-lysine into a protein and labeling it with a tetrazine-fluorophore conjugate.[8]

Materials:

-

E. coli expression system with orthogonal pyrrolysyl-tRNA synthetase/tRNA pair.

-

Expression vector for the protein of interest, containing an amber (TAG) codon at the desired labeling site.

-

Synthesized Nε-5-norbornene-2-yloxycarbonyl-l-lysine.

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA).

-

Protein purification equipment (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Tris-HCl buffer (20 mM Tris-HCl, 100 mM NaCl, pH 7.4).

Methodology:

-

Protein Expression and Purification:

-

Co-transform E. coli cells with the plasmid encoding the orthogonal synthetase/tRNA pair and the expression vector for the target protein.

-

Grow the cells in a suitable medium supplemented with the norbornene-lysine amino acid (typically 1 mM).

-

Induce protein expression (e.g., with IPTG).

-

Harvest the cells, lyse them, and purify the norbornene-containing protein using standard chromatography techniques. Confirm incorporation and mass via ESI-MS.

-

-

In Vitro Labeling Reaction:

-

Prepare a solution of the purified protein (e.g., 10 µM) in Tris-HCl buffer.

-

Add the tetrazine-fluorophore conjugate (typically a 10-fold molar excess) from a stock solution in DMSO.

-

Incubate the reaction at room temperature. The reaction is often complete within minutes to a few hours.

-

Monitor the reaction progress by SDS-PAGE with in-gel fluorescence scanning and by ESI-MS to confirm the mass shift corresponding to the conjugate.

-

-

Removal of Excess Dye:

-

Remove unreacted tetrazine-fluorophore using a desalting column or dialysis.

-

Key Applications in Research and Drug Development

The ability to precisely install a norbornene handle onto a protein opens up numerous applications:

-

Fluorescent Labeling: Attaching tetrazine-fluorophore conjugates allows for high-resolution imaging and tracking of proteins in vitro and on the surface of live cells.[8] Some tetrazine probes exhibit "turn-on" fluorescence, where fluorescence is quenched until the reaction with norbornene occurs, reducing background noise.[8]

-

Antibody-Drug Conjugates (ADCs): The fast, specific, and catalyst-free nature of the IEDDA reaction is ideal for creating homogenous ADCs, where a cytotoxic drug is attached to a specific site on an antibody.

-

PEGylation: Site-specific attachment of PEG polymers via norbornene-tetrazine ligation can improve the pharmacokinetic properties of therapeutic proteins. This approach has been explored as an alternative to traditional PEGylation methods.[13][14][15]

-

Biomaterials and Hydrogels: Norbornene-functionalized polymers, including poly-lysine, can be used as building blocks for creating complex biomaterials, drug delivery vehicles, and hydrogels through cross-linking with tetrazine linkers.[16][17]

Visualizations: Mechanisms and Workflows

Diagram 1: IEDDA Reaction Mechanism

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) click reaction.

Diagram 2: Experimental Workflow for Protein Labeling

Caption: Workflow for site-specific protein labeling via genetic encoding.

Diagram 3: Applications of Norbornene-Lysine Technology

Caption: Core technology and its diverse applications in science.

References

- 1. mdpi.com [mdpi.com]

- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Norbornene-Tetrazine Ligation Chemistry

Introduction

The norbornene-tetrazine ligation is a cornerstone of bioorthogonal chemistry, representing one of the fastest and most specific click chemistry reactions available to researchers. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, proceeds with exceptional speed and selectivity, enabling the covalent labeling of biomolecules in complex biological environments without interfering with native biochemical processes. Its utility is further expanded by a subsequent "click-to-release" mechanism, allowing for the controlled release of therapeutic agents or imaging probes. This guide provides an in-depth exploration of the core principles, quantitative data, experimental protocols, and applications of norbornene-tetrazine ligation chemistry for researchers in drug development and the broader scientific community.

Core Principles of the Norbornene-Tetrazine Ligation

The fundamental reaction involves the [4+2] cycloaddition of an electron-rich dienophile, typically a strained alkene or alkyne like norbornene, with an electron-poor diene, a 1,2,4,5-tetrazine. This initial cycloaddition is exceptionally fast, with second-order rate constants reaching as high as 3.3 x 10^6 M⁻¹s⁻¹. The reaction proceeds through a concerted mechanism, forming an unstable dihydropyridazine (B8628806) intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) to yield a stable pyridazine (B1198779) product.

A significant advancement in this chemistry is the "click-to-release" or "click-and-release" strategy. By incorporating a carbamate (B1207046) linkage onto the norbornene dienophile, the pyridazine product of the ligation can be engineered to be unstable. This instability triggers the release of a payload molecule and the formation of a stable pyridazinone by-product. This controlled release mechanism is particularly valuable for targeted drug delivery applications.

Quantitative Analysis of Reaction Kinetics

The reaction kinetics of the norbornene-tetrazine ligation are a key advantage, with rates that are several orders of magnitude faster than many other bioorthogonal reactions. The table below summarizes the second-order rate constants for various norbornene and tetrazine reactants.

| Norbornene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k2) in 9:1 MeOH:H₂O (M⁻¹s⁻¹) |

| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 |

| Norbornene-PEG₄-amine | 3,6-di-(2-pyridyl)-s-tetrazine | 1300 |

| 5-norbornene-2-ol | 3,6-di-(2-pyridyl)-s-tetrazine | 1600 |

Data compiled from various sources.

Experimental Protocols

General Protocol for Norbornene-Tetrazine Ligation:

This protocol provides a general guideline for a standard ligation reaction. The specific concentrations and reaction times may need to be optimized depending on the specific reactants and application.

-

Reagent Preparation:

-

Dissolve the norbornene-functionalized molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) to a stock concentration of 10 mM.

-

Dissolve the tetrazine-functionalized molecule in the same solvent to a stock concentration of 1 mM.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the norbornene stock solution and the tetrazine stock solution at a 10:1 molar ratio (norbornene:tetrazine).

-

Vortex the mixture gently to ensure homogeneity.

-

Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS or fluorescence (if one of the reactants is fluorescent).

-

-

Analysis:

-

The reaction mixture can be directly analyzed by LC-MS to confirm the formation of the desired product. The expected product will have a mass corresponding to the sum of the masses of the two reactants minus the mass of N₂ (28 Da).

-

If a fluorescent tetrazine is used, the reaction can be monitored by the quenching of the tetrazine fluorescence upon ligation.

-

Protocol for "Click-to-Release" of a Fluorescent Probe:

This protocol details the release of a fluorescent cargo from a norbornene-caged precursor upon reaction with a tetrazine.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the norbornene-caged fluorescent probe in PBS.

-

Prepare a 10 mM stock solution of the tetrazine activator in PBS.

-

-

Release Reaction:

-

In a fluorescence cuvette, add the norbornene-caged probe to a final concentration of 10 µM.

-

Initiate the release by adding the tetrazine activator to a final concentration of 100 µM.

-

Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the released fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to determine the release kinetics.

-

The half-life of the release can be calculated from the kinetic trace.

-

Visualizing the Chemistry and Workflows

Reaction Mechanism:

Caption: The inverse-electron-demand Diels-Alder reaction between norbornene and tetrazine.

"Click-to-Release" Workflow:

Caption: Workflow for the controlled release of a payload using norbornene-tetrazine ligation.

Applications in Drug Development:

The unique characteristics of the norbornene-tetrazine ligation have led to its adoption in various stages of drug development.

-

Targeted Drug Delivery: Antibody-drug conjugates (ADCs) can be assembled in vivo using this chemistry. An antibody functionalized with a norbornene can be administered, followed by a tetrazine-linked cytotoxic drug. The ligation occurs at the target site, concentrating the drug where it is needed and minimizing systemic toxicity.

-

Pretargeted Imaging: Similar to targeted drug delivery, pretargeted imaging involves administering a norbornene-modified targeting vector (e.g., an antibody) which accumulates at the site of interest. A tetrazine-linked imaging agent (e.g., a PET tracer) is then administered, which rapidly ligates to the targeting vector, providing a high-contrast image.

-

In Situ Drug Synthesis: This ligation can be used to synthesize a drug directly at the site of action. Two non-toxic precursors, one functionalized with a norbornene and the other with a tetrazine, can be administered. When they co-localize at the target tissue, they react to form the active drug.

Norbornene-tetrazine ligation chemistry offers a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its rapid kinetics, high specificity, and the ability to perform "click-to-release" make it an invaluable method for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The detailed protocols and quantitative data provided in this guide serve as a starting point for the implementation of this robust bioorthogonal reaction in novel research endeavors.

The Norbornene Moiety: A Keystone in Modern Bioorthogonal Chemistry

For Immediate Release

A cornerstone of modern chemical biology and drug development, the norbornene moiety has emerged as a critical tool for researchers seeking to perform highly specific and rapid chemical reactions within complex biological systems. Its unique structural properties, particularly the inherent ring strain of its double bond, make it an exceptionally reactive component in a class of reactions known as bioorthogonal chemistry.[1] This technical guide explores the fundamental role of norbornene, detailing its primary reactions, quantitative performance, and practical applications for researchers, scientists, and drug development professionals.

Bioorthogonal reactions are chemical transformations that can occur inside living organisms without interfering with native biochemical processes.[2][3] The norbornene group, which is biologically inert yet highly reactive with specific partners, exemplifies the ideal characteristics of a bioorthogonal handle.[4][5]

Core Bioorthogonal Reactions Involving Norbornene

The strained double bond of the norbornene scaffold makes it a potent reactant in several cycloaddition reactions.[1] The two most prominent bioorthogonal reactions involving norbornene are the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction and the Photo-Click Cycloaddition.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction between a norbornene and a 1,2,4,5-tetrazine (B1199680) is one of the fastest bioorthogonal reactions known, prized for its exceptional kinetics and high specificity.[6][7] In this reaction, the electron-rich norbornene (dienophile) reacts with an electron-deficient tetrazine (diene).[6] This cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyrazine (B8608421) product.[8]

This catalyst-free reaction proceeds rapidly under physiological conditions, making it ideal for live-cell imaging and in vivo applications.[9][10] The reaction's utility is further enhanced by the development of "turn-on" fluorescent tetrazine probes, which become highly fluorescent only after reacting with norbornene, minimizing background signal.[5]

Photo-Click Chemistry: Tetrazole-Alkene Cycloaddition

Another powerful bioorthogonal strategy involving norbornene is the photo-click reaction with tetrazoles. This reaction offers spatiotemporal control, as the reaction is initiated by UV light.[11] Upon irradiation, the tetrazole releases N₂ to form a highly reactive nitrile imine intermediate. This intermediate is then rapidly trapped by a norbornene molecule in a 1,3-dipolar cycloaddition to form a stable pyrazoline adduct.[12][13] The ability to trigger this reaction with light allows researchers to label molecules at specific times and locations within a biological system.

Quantitative Data on Norbornene Reactivity

The choice of a bioorthogonal reaction often depends on its kinetic performance. The iEDDA reaction between norbornenes and tetrazines is notable for its extremely fast second-order rate constants. The reactivity can be finely tuned by modifying the substituents on both the norbornene and the tetrazine.[7]

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| iEDDA | Norbornene + 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 10³ | Aqueous Media / Organic Solvents |

| iEDDA | exo-5-Norbornene-2,3-dimethanol + 3,6-di-(2-pyridyl)-s-tetrazine | ~40% lower than unsubstituted norbornene | Aqueous Media |

| iEDDA | endo,exo-Dimethyl-5-norbornene-2,3-dicarboxylate + 3,6-di-(2-pyridyl)-s-tetrazine | >100x slower than unsubstituted norbornene | Aqueous Media |

| iEDDA | trans-Cyclooctene (B1233481) (TCO) + 3,6-di-(2-pyridyl)-s-tetrazine | up to 2.7 x 10⁵ | Aqueous Media |

| Photo-Click | Norbornene-modified Lysozyme + Macrocyclic Tetrazole | Rapid labeling within 1 minute | PBS Buffer, 302 nm UV light |

Note: Rate constants are approximate and can vary significantly based on specific substituents, solvent, and temperature. The reactivity of exo-substituted norbornenes is significantly higher than their endo-counterparts.[6][14] For comparison, the highly reactive trans-cyclooctene (TCO) is included.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of norbornene-based bioorthogonal chemistry. Below are foundational protocols for probe synthesis and protein labeling.

Protocol 1: Synthesis of a Norbornene-NHS Ester for Amine Modification

This protocol describes the synthesis of an activated norbornene derivative that can be readily conjugated to primary amines on biomolecules, such as the lysine (B10760008) residues in proteins.

Materials:

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (B1165640)

-

6-Aminohexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Synthesis of Norbornene-Hexanoic Acid:

-

Dissolve cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1.0 eq) and 6-aminohexanoic acid (1.1 eq) in DMF.

-

Stir the reaction mixture at 80°C for 16 hours.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing EtOAc and water.

-

Acidify the aqueous layer with 1M HCl and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

-

-

Synthesis of Norbornene-Hexanoic Acid NHS Ester:

-

Dissolve the norbornene-hexanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) portion-wise and stir the reaction at 0°C for 1 hour, then at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and purify the crude product by flash chromatography (EtOAc/Hexanes gradient) to yield the final Norbornene-NHS ester.

-

Protocol 2: Site-Specific Protein Labeling via Genetically Encoded Norbornene

This protocol outlines the labeling of a protein containing a genetically encoded norbornene-bearing unnatural amino acid (e.g., NorK) with a tetrazine-fluorophore conjugate in living cells.[5]

Materials:

-

Mammalian cells expressing a target protein with a genetically encoded norbornene amino acid.

-

Cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

Tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488) solution in DMSO.

-

Paraformaldehyde (PFA) for cell fixation (optional).

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Culture the cells expressing the norbornene-modified protein of interest to an appropriate confluency in a suitable imaging dish (e.g., glass-bottom 24-well plate).

-

Labeling Reaction:

-

Aspirate the culture medium and wash the cells gently with warm PBS (2x).

-

Prepare the labeling solution by diluting the tetrazine-fluorophore stock solution (e.g., 10 mM in DMSO) into pre-warmed cell culture medium to a final concentration of 10-50 µM.

-

Add the labeling solution to the cells and incubate at 37°C for 5-30 minutes. The optimal time and concentration should be determined empirically.

-

-

Washing:

-

Aspirate the labeling solution and wash the cells with warm PBS (3x) to remove any unreacted tetrazine-fluorophore.

-

-

Imaging:

-

Add fresh PBS or imaging buffer to the cells.

-

(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS (3x).

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the relationships and processes in bioorthogonal chemistry.

Caption: General workflow for norbornene-based bioorthogonal labeling.

Caption: Mechanism of the Norbornene-Tetrazine iEDDA reaction.

Applications in Research and Drug Development

The versatility and efficiency of norbornene-based bioorthogonal chemistry have led to its widespread adoption in various fields:

-

Cellular Imaging: Real-time tracking of proteins, glycans, and other biomolecules in living cells and organisms.[10]

-

Proteomics: Identification and enrichment of specific proteins from complex cellular lysates.

-

Drug Development: Construction of antibody-drug conjugates (ADCs) for targeted cancer therapy, where a cytotoxic drug is linked to a tumor-targeting antibody via the norbornene-tetrazine ligation.[15][16]

-

Biomaterials: Formation of hydrogels for 3D cell culture and tissue engineering, where the rapid and specific cross-linking is initiated by the iEDDA reaction.[17]

References

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 11. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. researchgate.net [researchgate.net]

H-L-Lys(Norbornene-methoxycarbonyl)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H-L-Lys(Norbornene-methoxycarbonyl)-OH, a key reagent in bioconjugation and drug development. Due to the limited availability of direct quantitative data in public literature, this document synthesizes information from analogous compounds and provides recommended protocols for determining its properties in specific experimental contexts.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of the amino acid L-lysine, featuring a norbornene moiety attached to the side-chain amino group via a methoxycarbonyl linker. This modification introduces a strained alkene that is highly reactive in bioorthogonal "click" chemistry reactions, particularly copper-free, strain-promoted alkyne-azide cycloadditions (SPAAC) and inverse electron-demand Diels-Alder reactions. Its structure dictates its physicochemical properties, blending the hydrophilic nature of the lysine (B10760008) backbone with the hydrophobicity of the norbornene group.

Molecular Details:

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O₄[1][2] |

| Molecular Weight | 296.36 g/mol [1][2] |

| CAS Number | 1378916-76-7[1][2][3] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on the properties of its constituent parts—L-lysine and norbornene—and data for similar protected amino acids, a qualitative and estimated solubility profile can be constructed.

The parent amino acid, L-lysine, is highly soluble in water and has limited solubility in nonpolar organic solvents.[4] Conversely, the norbornene moiety is hydrophobic. The resulting solubility of this compound is a balance of these characteristics. For similar protected amino acids like Fmoc-lysine-OH, solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used.[5]

Estimated Solubility:

| Solvent | Estimated Solubility | Rationale & Comments |

| Water | Moderately Soluble | The amino acid backbone provides hydrophilicity, but the bulky, nonpolar norbornene group will limit solubility compared to unmodified L-lysine. Solubility is expected to be pH-dependent. |

| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Similar to water, with potential for slight variations depending on pH and salt concentration. Commonly used for bioconjugation reactions. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent known to dissolve a wide range of organic molecules, including protected amino acids.[5][6] |

| Dimethylformamide (DMF) | Highly Soluble | Another polar aprotic solvent widely used for peptide synthesis and dissolving protected amino acids.[5] |

| Methanol (B129727) (MeOH) | Soluble | The solubility of L-lysine hydrochloride in methanol is lower than in water or DMSO.[6] The norbornene derivative is expected to follow a similar trend. |

| Ethanol (B145695) (EtOH) | Sparingly Soluble | L-lysine and its salts have lower solubility in ethanol compared to methanol and water.[6][7][8] |

| Acetonitrile (ACN) | Sparingly to Moderately Soluble | Often used in reversed-phase chromatography, suggesting some solubility. |

| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar organic solvent, likely to be a poor solvent for this compound. |

| Hexane | Insoluble | A nonpolar solvent, not expected to dissolve the polar amino acid portion of the molecule.[4] |

Stability Considerations

The stability of this compound is crucial for its effective use in experimental settings. Key factors influencing its stability include temperature, pH, and light exposure.

Storage and Handling:

-

Short-term Storage: For routine laboratory use, storage at 2-8°C in a tightly sealed container is recommended to minimize degradation.[3]

-

Long-term Storage: For extended periods, storage at -20°C or below is advisable to preserve the integrity of the compound.

-

In Solution: Stock solutions, particularly in aprotic solvents like DMSO or DMF, should be stored at -20°C or -80°C. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.

Degradation Pathways: The primary points of potential degradation are the ester linkage in the methoxycarbonyl group and the strained double bond of the norbornene moiety.

-

pH: Extreme pH values should be avoided. Highly acidic or basic conditions can lead to the hydrolysis of the ester linkage. For applications in aqueous buffers, maintaining a pH between 6.0 and 8.0 is recommended.

-

Temperature: While norbornene derivatives are generally thermally stable, elevated temperatures, especially in the presence of reactive species, can promote side reactions.[9][10][11]

-

Oxidation: The double bond in the norbornene ring can be susceptible to oxidation. It is advisable to handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) when possible, especially for long-term storage or sensitive applications.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods to their specific experimental conditions.

Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of the compound in a given solvent.

Caption: Workflow for determining solubility.

Protocol for Stability Assessment via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time under specific conditions.

Caption: Workflow for stability assessment.

Application in Signaling Pathways and Workflows

This compound is primarily used as a tool for chemical biology and drug development, rather than as a modulator of specific signaling pathways. Its application lies in the labeling and modification of proteins and other biomolecules.

Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein of interest (POI) with a reporter molecule using this compound and a tetrazine-functionalized probe.

Caption: Protein labeling workflow.

Conclusion

References

- 1. This compound | C15H24N2O4 | CID 89994471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. reddit.com [reddit.com]

- 6. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

"H-L-Lys(Norbornene-methoxycarbonyl)-OH" IUPAC name and synonyms

An In-depth Technical Guide to H-L-Lys(Norbornene-methoxycarbonyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and bioorthogonal applications of this compound, a key building block in modern bioconjugation and polymer chemistry.

Chemical Identity and Properties

IUPAC Name: (2S)-2-amino-6-[[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy]carbonylamino]hexanoic acid[1]

Synonyms:

-

N6-((bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl)-L-lysine

-

Nε-(5-Norbornene-2-yloxycarbonyl)-L-lysine[2]

-

N6-[(Bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl]-L-lysine[2]

-

L-Lysine, N6-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl]-[2]

-

H-L-Lys(Norbomene-methoxycarbonyl)-OH

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₄ | PubChem[1] |

| Molecular Weight | 296.36 g/mol | PubChem[1] |

| Monoisotopic Mass | 296.17360725 Da | PubChem[1] |

| XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 102 Ų | PubChem[1] |

| Heavy Atom Count | 21 | PubChem[1] |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[2] |

Core Applications and Methodologies

This compound is a versatile molecule primarily utilized in two cutting-edge areas of chemical biology and materials science: site-specific protein modification via bioorthogonal chemistry and the synthesis of functional polymers through Ring-Opening Metathesis Polymerization (ROMP).

Site-Specific Protein Modification via Tetrazine Ligation

The norbornene moiety serves as a reactive handle for extremely rapid and selective bioorthogonal "click" reactions. Specifically, it participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-conjugated molecules.[3] This "copper-free click reaction" is highly efficient and can be performed under mild, physiological conditions, making it ideal for the specific labeling of proteins in complex biological mixtures, on the surface of living cells, and in vitro.[4][5]

The following protocol is adapted from a demonstrated method for the site-specific labeling of a purified protein containing a genetically encoded norbornene-lysine derivative.[4]

Materials:

-

Purified protein containing site-specifically incorporated this compound (e.g., ~10 µM in Tris-HCl buffer).

-

Tetrazine-dye conjugate (e.g., 2 mM in DMSO).

-

Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Desalting columns (e.g., C4 ZipTip).

-

SDS-PAGE analysis equipment.

-

Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

-

Prepare a solution of the purified norbornene-containing protein at a concentration of approximately 10 µM in the reaction buffer.

-

Add a 10-fold molar excess of the tetrazine-dye conjugate (from the 2 mM DMSO stock) to the protein solution.

-

Incubate the reaction mixture at room temperature. Aliquots can be taken after 12 hours to assess the reaction progress.

-

To analyze the reaction, take an aliquot and remove excess, unreacted dye using a C4 desalting column according to the manufacturer's protocol.

-

Analyze the desalted sample by ESI-MS to confirm the mass change corresponding to the covalent attachment of the tetrazine-dye conjugate.

-

Further analysis can be performed by running the reaction aliquots on an SDS-PAGE gel. The successful conjugation can be visualized by Coomassie staining and, if a fluorescent dye was used, by scanning the gel with an appropriate imager.[4]

Caption: Workflow for site-specific protein labeling.

Synthesis of Functional Polymers via ROMP

The strained double bond in the norbornene ring makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[6][7] This polymerization technique, often initiated by well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[6][8] The lysine (B10760008) side chain provides a versatile point for further functionalization or imparts specific properties (e.g., biomimicry, drug conjugation) to the resulting polymer.[6][9]

While a specific protocol for this exact monomer is not detailed in the provided literature, a general procedure for the ROMP of a norbornene-functionalized monomer can be outlined.

Materials:

-

This compound (monomer). The amino and carboxyl groups may require protection depending on the catalyst and desired polymer.

-

ROMP catalyst (e.g., Hoveyda-Grubbs 2nd generation catalyst).

-

Anhydrous, degassed solvent (e.g., dichloromethane, THF).

-

Terminating agent (e.g., ethyl vinyl ether).

-

Precipitation solvent (e.g., cold methanol (B129727) or diethyl ether).

Procedure:

-

In an inert atmosphere (e.g., a glovebox), dissolve the monomer in the anhydrous solvent.

-

Add the ROMP catalyst to the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[6]

-

Allow the reaction to stir at room temperature. The polymerization progress can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity of the solution.

-

Once the desired conversion is reached, quench the polymerization by adding a terminating agent.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

-

Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

-

Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the polymer structure.[6]

Caption: General workflow for Ring-Opening Metathesis Polymerization.

References

- 1. This compound | C15H24N2O4 | CID 89994471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: H-L-Lys(Norbornene-methoxycarbonyl)-OH for Site-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. The incorporation of unnatural amino acids (UAAs) with bioorthogonal functionalities into proteins at specific sites offers a precise method for introducing probes, drugs, or other molecules. H-L-Lys(Norbornene-methoxycarbonyl)-OH is a norbornene-derivatized lysine (B10760008) analogue that enables selective protein modification through a copper-free "click" reaction.[1] This unnatural amino acid can be genetically encoded into proteins in both prokaryotic and eukaryotic systems, providing a versatile platform for a wide range of applications.

This document provides detailed application notes and experimental protocols for the site-specific incorporation of this compound into proteins and its subsequent labeling via the inverse-electron-demand Diels-Alder cycloaddition reaction with tetrazine-conjugated probes.

Principle of the Method

The methodology involves two key steps:

-